1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains dichlorophenyl and fluorophenyl groups. The CAS number of this compound is 341966-52-7 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C17H11Cl2FN2O3 . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.Scientific Research Applications
Synthesis and Biological Activity
- Novel quinazolinone derivatives, including compounds with imidazolidine skeletons, have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating a potential for drug development in these areas (Farag et al., 2012).
- A study on the synthesis and structure of imidazoline derivatives highlighted their pharmacological potential, especially regarding central nervous system activities such as antinociceptive and serotonergic effects (Matosiuk et al., 2005).
- Research into N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons explored their stability, structure, and electron delocalization effects, contributing to the understanding of their reactivity and potential as ligands in catalysis (Hobbs et al., 2010).
Antimicrobial Applications
- A comparative study on the antimicrobial activity of 4-thiazolidinones with chloro and fluoro groups revealed their effectiveness against various bacterial strains, underscoring the influence of halogenation on antibacterial properties (Chawla et al., 2012).
- Imidazole analogues of fluoxetine demonstrated potent anti-Candida activity, offering a new class of antifungal agents with enhanced activity compared to existing treatments (Silvestri et al., 2004).
Chemotherapy and Disease Treatment
- The development of novel metal-based compounds, including imidazole derivatives, for chemotherapy against tropical diseases, presents a promising avenue for the treatment of infections like Trypanosomiasis (Navarro et al., 2000).
- Synthesis and characterization of imidazolidine and imidazo[2,1-c][1,2,4]triazole derivatives explored their potential as antibacterial agents, suggesting applications in combating bacterial infections (Sztanke et al., 2006).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3/c18-12-4-3-11(14(19)7-12)9-22-16(24)15(23)21(17(22)25)8-10-1-5-13(20)6-2-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBNNAWHZHHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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